4-Cyano-1-butanethiol
Overview
Description
4-Cyano-1-butanethiol, also known as 5-Mercaptopentanenitrile, is an organic compound with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol . It is characterized by the presence of a cyano group (-CN) and a thiol group (-SH) attached to a butane chain. This compound is used in various chemical applications, including the formation of self-assembled monolayers (SAMs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-1-butanethiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:
Cl-(CH2)3-CN+NaHS→HS-(CH2)3-CN+NaCl
This method typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-butanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: 4-Aminobutanethiol.
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
4-Cyano-1-butanethiol is utilized in several scientific research fields:
Biology: Investigated for its potential in biochemical assays and as a probe for studying thiol-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyano-1-butanethiol involves its functional groups. The thiol group can form covalent bonds with metal ions or other electrophilic centers, making it useful in catalysis and enzyme inhibition. The cyano group can participate in various nucleophilic addition reactions, contributing to its versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Butanethiol: Lacks the cyano group, making it less versatile in synthetic applications.
4-Cyanobutanol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
4-Cyano-1-butanethiol’s combination of a cyano and thiol group provides unique reactivity, making it valuable in both synthetic and industrial applications. Its ability to form self-assembled monolayers (SAMs) further distinguishes it from similar compounds .
Properties
IUPAC Name |
5-sulfanylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c6-4-2-1-3-5-7/h7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABCJNLBWRWMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621840 | |
Record name | 5-Sulfanylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-37-9 | |
Record name | 5-Sulfanylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1053658-37-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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